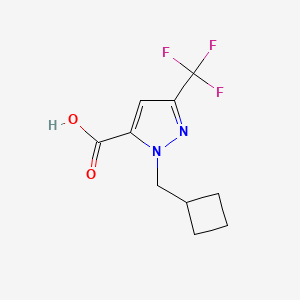

![molecular formula C17H15N3O4S2 B2838405 N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034304-16-8](/img/structure/B2838405.png)

N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

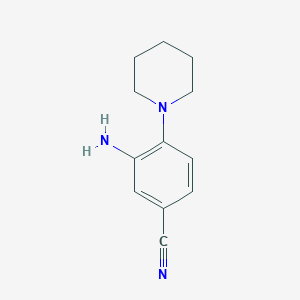

Benzo[c][1,2,5]thiadiazoles are a class of compounds that have been extensively researched for use in photovoltaics or as fluorescent sensors . They are part of a larger group of compounds known as electron donor-acceptor (D-A) systems .

Synthesis Analysis

These compounds can be synthesized through various methods. For example, one method involves an electrophilic cyclization of 4,7-bis ((2-methoxyphenyl)ethynyl)benzo [c] [1,2,5]thiadiazole and diaryl diselenides using trichloroisocyanuric acid to generate electrophilic arylselanyl species .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques. For example, X-ray analysis and ab initio calculations using the electron density of delocalized bonds (EDDB) and the gauge-including magnetically induced currents (GIMIC) methods can be used .Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For instance, they can act as potential visible-light organophotocatalysts . They can also play the role of an electron acceptor .Physical And Chemical Properties Analysis

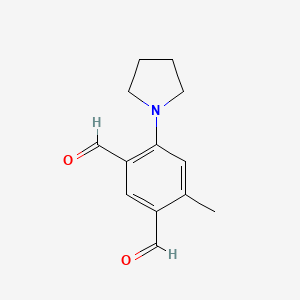

The physical and chemical properties of these compounds can be analyzed using UV-vis absorption and emission fluorescence analysis . They often show a yellow-orange region emission .Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base highlights their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

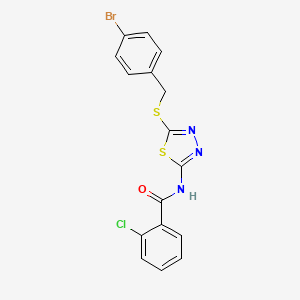

Antimicrobial and Antifungal Activity

Sulfonamide compounds have been synthesized with various biologically active moieties, showing significant antimicrobial and antifungal activities. These activities highlight their potential in fighting microbial infections and further emphasize the versatility of sulfonamide derivatives in medicinal chemistry (Patel, Purohit, & Rajani, 2014).

Carbonic Anhydrase Inhibition

A series of polymethoxylated-pyrazoline benzene sulfonamides were investigated for their inhibitory effects on carbonic anhydrase isoenzymes, showing potential for further investigations into their applications in medical research (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

Synthesis of Bioactive Molecules

Studies on the synthesis of new hybrid molecules containing benzo-2,1,3-thiadiazole, benzofuran, and arylselanyl moieties demonstrate their potential in the development of compounds with interesting photophysical properties and biomolecule-binding interactions. These findings suggest a wide range of possible applications in biochemistry and molecular biology (Neto, Krüger, Balaguez, Fronza, Acunha, Oliboni, Savegnago, Iglesias, & Alves, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-23-15(14-9-11-5-2-3-7-13(11)24-14)10-18-26(21,22)16-8-4-6-12-17(16)20-25-19-12/h2-9,15,18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXLJRUVAVPOPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane dihydrochloride](/img/structure/B2838324.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2838333.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2838337.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-fluorobenzamide](/img/structure/B2838338.png)

![5-[(Z)-(4-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one](/img/structure/B2838341.png)

![1-[(2,5-Difluorophenyl)methyl]piperazine;dihydrochloride](/img/structure/B2838344.png)

![9-[Bromo(phenyl)methylene]-9H-fluorene](/img/structure/B2838345.png)